N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative. The tetrahydro-2H-pyran-4-yl group can be introduced via a thiol-ene reaction, where the thiol group reacts with an alkene under radical conditions. The final step involves the coupling of the intermediate with an appropriate carboxamide derivative under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzo[d]thiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzo[d]thiazole derivatives.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The thioether and carboxamide groups can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the tetrahydro-2H-pyran-4-yl group, which may affect its binding properties and biological activity.
Tetrahydro-2H-pyran-4-yl derivatives: Compounds with similar thioether groups but different core structures.
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of its benzo[d]thiazole core and the tetrahydro-2H-pyran-4-yl thioether group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-14(15-17-12-3-1-2-4-13(12)21-15)16-7-10-20-11-5-8-19-9-6-11/h1-4,11H,5-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHILTNRUJJTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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